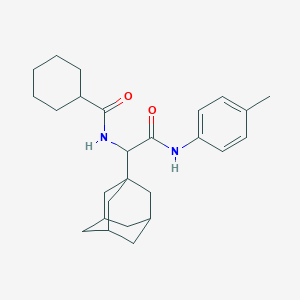

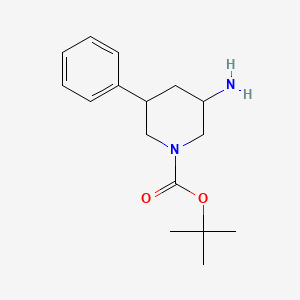

2-adamantanyl-2-(cyclohexylcarbonylamino)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-adamantanyl-2-(cyclohexylcarbonylamino)-N-(4-methylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as Aca 1, and it belongs to the class of adamantane derivatives.

Scientific Research Applications

Adamantyl Analogs as Analgesic Agents

Adamantyl analogues, like the compound of interest, have been synthesized and evaluated for their analgesic properties. For example, adamantyl analogues of paracetamol have shown significant analgesic effects through selective antagonism of the TRPA1 channel, without affecting TRPM8 nor TRPV1 channels, suggesting their potential in developing new pain management solutions (Fresno et al., 2014).

Antimicrobial and Antiviral Activities

Adamantane derivatives have been identified as starting compounds in the synthesis of biologically active aminoadamantanes, showing antimicrobial and antiviral activities. These compounds are used in treating and preventing diseases like influenza, herpes, and pneumonia (Khusnutdinov et al., 2011).

Cytotoxic Activity

Certain adamantane-based sulfonamide derivatives have been synthesized and displayed potent in vitro anticancer activity against breast and colon cancer cell lines, highlighting the potential of adamantane derivatives in developing new anticancer drugs (Ghorab et al., 2015).

Nuclear Waste Processing

N-(1-adamantyl)acetamide has been evaluated as a precipitating agent for uranyl cations in nitric acid aqueous solutions, leading to the formation of a crystalline complex. This application shows the potential use of adamantane derivatives in nuclear waste processing and uranium recovery (Loubert et al., 2020).

Electroactive Materials

Adamantane-containing compounds have been incorporated into electroactive aromatic polyamides and polyimides, exhibiting good solubility, mechanical properties, and electrochemical stability. These materials have potential applications in electronic and optoelectronic devices (Hsiao et al., 2009).

properties

IUPAC Name |

N-[1-(1-adamantyl)-2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O2/c1-17-7-9-22(10-8-17)27-25(30)23(28-24(29)21-5-3-2-4-6-21)26-14-18-11-19(15-26)13-20(12-18)16-26/h7-10,18-21,23H,2-6,11-16H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMVHSRFMOBAGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-adamantanyl-2-(cyclohexylcarbonylamino)-N-(4-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2615935.png)

![3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615944.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)

![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)

![ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2615948.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2615956.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)